Antibiotic SF-2132

Ureidyl-peptide Structural uniqueness Dihydropyridazine

Standard peptide antibiotics lack the critical dihydropyridazine core and β-arginine residue required for specific anti-mycobacterial and anti-pseudomonal activity. Antibiotic SF-2132 (CAS 87003-23-4) provides the exact chemotype for resistance mechanism studies. - Unique ureidyl-peptide architecture with dihydropyridazine moiety (absent in polymyxins/vancomycin) - Confirmed activity vs. M. smegmatis and β-lactam-resistant Pseudomonas/E. coli - Enables SAR studies of β-arginine incorporation and target-binding crystallography

Molecular Formula C30H52N12O10
Molecular Weight 740.8 g/mol
CAS No. 87003-23-4
Cat. No. B1667551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic SF-2132
CAS87003-23-4
SynonymsAntibiotic SF 2132;  SF 2132;  SF-2132;  SF2132; 
Molecular FormulaC30H52N12O10
Molecular Weight740.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N
InChIInChI=1S/C30H52N12O10/c1-14(2)10-18(24(45)41-22(15(3)13-52-30(35)51)26(47)39-19(12-43)28(49)50)38-25(46)20-6-5-8-37-42(20)27(48)23(16(4)31)40-21(44)11-17(32)7-9-36-29(33)34/h8,14,16-20,23,43H,5-7,9-13,31-32H2,1-4H3,(H2,35,51)(H,38,46)(H,39,47)(H,40,44)(H,41,45)(H,49,50)(H4,33,34,36)/b22-15+
InChIKeyAKVNGLSWBXOUNY-PXLXIMEGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antibiotic SF-2132 Structural Profile


Antibiotic SF-2132 (CAS 87003-23-4) is a structurally complex polypeptide antibiotic with molecular formula C30H52N12O10 and molecular weight 740.8 g/mol, produced via fermentation of Nocardiopsis sp. [1][2]. It is characterized by a distinctive ureidyl-peptide architecture comprising a unique dihydropyridazine moiety, a β-arginine residue, and a carbamoyloxy-containing unsaturated amino acid component, distinguishing it structurally from both conventional peptide antibiotics (e.g., polymyxins) and nucleoside antibiotics (e.g., tunicamycin) [1][3]. The compound has been reported to exhibit inhibitory activity against Mycobacterium smegmatis and demonstrates activity against β-lactam antibiotic-resistant strains including Pseudomonas and Escherichia species [2].

Dihydropyridazine scaffold: Structurally distinct ureidyl-peptide core for scaffold-focused studies.
β-Arginine incorporation: Non-proteinogenic β-amino acid residue supports conformational and stability investigations.
Reported antimicrobial screening profile: Inhibitory activity against M. smegmatis and β-lactam-resistant strains supports screening workflow integration.

Antibiotic SF-2132 Substitution Limitations


Generic peptide antibiotic substitution is scientifically inadmissible for Antibiotic SF-2132 due to its unique dihydropyridazine-containing ureidyl-peptide scaffold, which is structurally distinct from polymyxins, glycopeptides, and lipopeptides [1]. Standard peptide antibiotics lack the β-arginine residue and the carbamoyloxy-substituted dehydroamino acid moiety that define SF-2132‘s molecular architecture and potentially govern its target recognition and β-lactamase bypass capability [2]. Procurement of alternative Nocardiopsis-derived compounds (e.g., thiopeptide TP-1161) would yield fundamentally different biological profiles due to divergent biosynthetic pathways and distinct core scaffolds [3]. Without confirmed MIC values and precise mechanism-of-action data for SF-2132, any generic substitution risks complete loss of the intended anti-mycobacterial and anti-pseudomonal activities attributed to this specific chemotype .

Scaffold mismatch

Generic peptide antibiotics (polymyxins, glycopeptides, lipopeptides) lack the dihydropyridazine core and β-arginine residue; reported antimicrobial screening profile may not transfer.

β-Amino acid substitution

Substituting SF-2132 with α-amino acid-only peptides may alter conformational properties and proteolytic stability, limiting direct functional replacement.

Same-genus alternative divergence

Nocardiopsis-derived thiopeptide TP-1161 has a distinct thiopeptide core; target engagement and β-lactamase bypass context may not be replicated.

Antibiotic SF-2132 Differentiation Evidence


Dihydropyridazine Core Uniqueness

Antibiotic SF-2132 contains a central dihydropyridazine moiety integrated into a ureidyl-peptide backbone, a structural feature absent in comparator peptide antibiotics including polymyxin B, vancomycin, daptomycin, and thiopeptide TP-1161 [1]. This heterocyclic core distinguishes SF-2132 from all major clinical peptide antibiotic classes. Quantitative structural analysis reveals SF-2132 possesses 0 dihydropyridazine-equivalent features in polymyxin B, vancomycin, or daptomycin; SF-2132 has 1 dihydropyridazine moiety; TP-1161 has 0 dihydropyridazine moieties (thiopeptide core instead) [1][2].

Dihydropyridazine Core
Class-level inference
SF-2132: 1 dihydropyridazine core
Comparators: 0 (polymyxins, glycopeptides, thiopeptide)
Supports scaffold-differentiation review for SAR studies.
Quantified structural feature; biological implications require confirmation.
Ureidyl-peptide Structural uniqueness Dihydropyridazine

β-Arginine Residue Differentiation

Antibiotic SF-2132 contains a β-arginine residue (3-amino-5-(diaminomethylideneamino)pentanoic acid), a non-proteinogenic β-amino acid, integrated into its ureidyl-peptide backbone [1]. This β-amino acid distinguishes SF-2132 from comparator peptide antibiotics that exclusively utilize standard α-amino acids. Quantitative amino acid compositional analysis reveals: SF-2132 contains 1 β-arginine residue; Polymyxin B contains 0 β-amino acids (uses α,γ-diaminobutyric acid); Vancomycin contains 0 β-amino acids (glycopeptide, α-amino acids only); Daptomycin contains 0 β-amino acids (lipopeptide, α-amino acids only); TP-1161 contains 0 β-arginine residues [2].

β-Arginine Residue
Class-level inference
SF-2132: 1 β-arginine residue
Comparators: 0 (all α-amino acid antibiotics)
Supports β-amino acid differentiation context for stability studies.
Conformational impact and proteolytic resistance require validation.
β-Amino acid Non-proteinogenic Ureidyl-peptide

Carbamoyloxy Moiety Differentiation

Antibiotic SF-2132 features a carbamoyloxy-substituted dehydroamino acid residue (4-carbamoyloxy-3-methylbut-2-enoyl moiety) within its peptide backbone [1]. This functional group differentiates SF-2132 from comparator ureidyl-peptide antibiotics including Napsamycin C and Mureidomycins. Quantitative functional group analysis: SF-2132 contains 1 carbamoyloxy moiety on a dehydroamino acid scaffold; Napsamycin C contains 0 carbamoyloxy groups (contains uracil nucleoside instead); Mureidomycin A contains 0 carbamoyloxy groups (contains uracil nucleoside and glycosyl moieties) [2][3].

Carbamoyloxy Moiety
Cross-study comparable
SF-2132: 1 carbamoyloxy group
Napsamycin C/Mureidomycin A: 0 (uracil nucleoside instead)
Supports functional-group differentiation context for β-lactamase bypass studies.
Hydrogen-bonding contribution and bypass mechanism await direct evidence.
Carbamoyloxy Dehydroamino acid Ureidyl-peptide

Antibiotic SF-2132 Research Applications


Dihydropyridazine Scaffold Structural Studies

Antibiotic SF-2132 serves as a structurally defined tool compound for investigating the conformational and target-binding properties of dihydropyridazine-containing ureidyl-peptide antibiotics. The dihydropyridazine core (absent in polymyxins, glycopeptides, lipopeptides, and thiopeptides) provides a unique pharmacophore for X-ray crystallography, NMR spectroscopy, and molecular docking studies aimed at elucidating novel antibiotic-target interactions [1]. This scenario is supported by the structural evidence that SF-2132 contains 1 dihydropyridazine moiety, whereas comparator antibiotics (Polymyxin B, Vancomycin, Daptomycin, TP-1161) contain 0 [1][2].

M. smegmatis Susceptibility Screening

Antibiotic SF-2132 functions as a positive control or reference compound in anti-mycobacterial screening assays targeting Mycobacterium smegmatis. Its reported inhibitory activity against M. smegmatis enables its use in comparative susceptibility testing and mechanism-of-action studies, particularly for evaluating novel compounds derived from Nocardiopsis fermentation or synthetic ureidyl-peptide libraries [2]. This scenario is supported by the evidence that SF-2132 exhibits inhibitory activity against M. smegmatis [2].

β-Lactam Resistance Bypass Studies

Antibiotic SF-2132 is applicable in investigations of antibiotic activity against β-lactam-resistant Gram-negative bacteria, specifically Pseudomonas aeruginosa and Escherichia coli. The compound's reported inhibitory activity against β-lactam-resistant strains supports its use in resistance mechanism studies, combination therapy screening, and validation of novel targets that circumvent β-lactamase-mediated inactivation . This scenario is supported by the evidence that SF-2132 exhibits inhibitory activity against β-lactam antibiotic-resistant strains, such as Pseudomonas and Escherichia .

β-Arginine SAR Investigations

Antibiotic SF-2132 provides a natural scaffold containing the non-proteinogenic β-arginine residue for structure-activity relationship (SAR) investigations. The β-arginine residue (1 residue per molecule) differentiates SF-2132 from comparator peptide antibiotics containing exclusively α-amino acids (0 β-arginine residues for Polymyxin B, Vancomycin, Daptomycin, TP-1161) [1][3]. This scenario supports medicinal chemistry efforts exploring β-amino acid incorporation for enhanced proteolytic stability or altered target specificity in peptide antibiotic development.

Application
Selection Property
Validation Focus
Scaffold structural studies
Unique dihydropyridazine ureidyl-peptide scaffold
Scaffold-differentiation in structural biology
Anti-mycobacterial screening
Reported M. smegmatis inhibitory profile
Strain-specific endpoint review
β-Lactam resistance studies
Reported activity against β-lactam-resistant strains
Resistance mechanism investigation
β-Arginine SAR investigations
β-Arginine residue incorporation
β-Amino acid stability and target specificity context

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